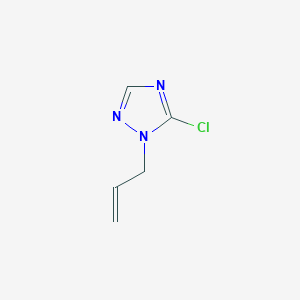
1-allyl-5-chloro-1H-1,2,4-triazole
Vue d'ensemble
Description
“1-allyl-5-chloro-1H-1,2,4-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The molecular weight of “this compound” is 143.57 g/mol.Chemical Reactions Analysis
1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Applications De Recherche Scientifique
Antimicrobial Activity
1,2,4-Triazoles, including derivatives similar to 1-allyl-5-chloro-1H-1,2,4-triazole, have been synthesized and investigated for their potential antimicrobial activities. For instance, Colanceska-Ragenovic et al. (2001) synthesized a series of 4-allyl-5-aryl-1,2,4-triazoles and tested them for antibacterial and antifungal effects against various pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans, demonstrating the antimicrobial potential of such compounds (Colanceska-Ragenovic et al., 2001).
Anti-Ulcer Activity
Georgiyants et al. (2014) described the synthesis of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole derivatives and investigated their potential as anti-ulcer agents. This research highlights the therapeutic potential of 1,2,4-triazole derivatives in the treatment of NSAID-induced ulcers, indicating the broad pharmacological applicability of these compounds (Georgiyants et al., 2014).
Supramolecular Interactions
The structural versatility of 1,2,4-triazoles allows for a wide range of supramolecular interactions, making them valuable in the field of coordination chemistry. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, which are structurally related to 1,2,4-triazoles, emphasizing their importance in developing new materials and pharmaceuticals (Schulze & Schubert, 2014).
Antitumor Activity
Kaldrikyan et al. (2013) synthesized 3-(5-methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles and investigated their antitumor activity, demonstrating the potential of 1,2,4-triazole derivatives in cancer therapy (Kaldrikyan et al., 2013).
Molecular Modeling and Biological Evaluation
El-Reedy and Soliman (2020) reported on the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, evaluating their antibacterial, antifungal, and anti-inflammatory activities. This research underscores the extensive biological applications and the potential for molecular modeling of 1,2,4-triazole derivatives (El-Reedy & Soliman, 2020).
Mécanisme D'action
- The mode of action involves the compound binding to its target(s). The triazole nucleus, being metabolically stable, can serve as both a hydrogen bond acceptor and donor at the active site of a receptor .
- Triazoles, in general, can impact various pathways, including those related to cell proliferation, apoptosis, and metabolism .
- Absorption : The compound’s solubility and lipophilicity influence its absorption. A polar character, often associated with the triazole nucleus, can enhance solubility .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-allyl-5-chloro-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the breakdown of acetylcholine, a neurotransmitter . The inhibition of these enzymes by this compound can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases like Alzheimer’s . Additionally, this compound has shown potential antibacterial activity, interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its interaction with acetylcholinesterase can alter cholinergic signaling, impacting neuronal communication . Furthermore, this compound has been shown to affect gene expression, potentially upregulating or downregulating genes involved in cellular metabolism and stress responses . These effects can lead to changes in cellular metabolism, influencing cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and butyrylcholinesterase, resulting in persistent increases in acetylcholine levels . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and hepatotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, potentially influencing metabolic flux and altering the levels of specific metabolites . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and gene expression . Post-translational modifications or targeting signals may also play a role in directing the compound to particular subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYLWBSBWKJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


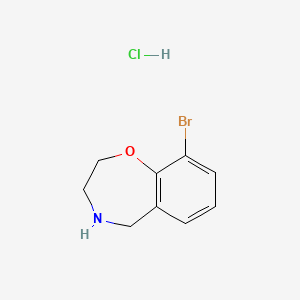
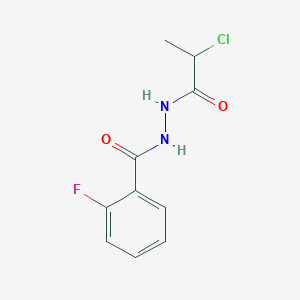



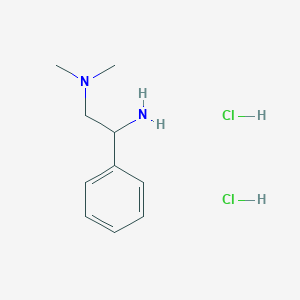

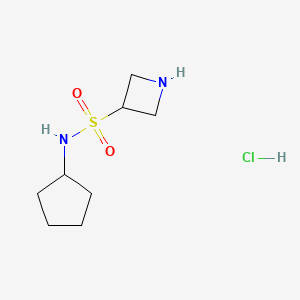
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

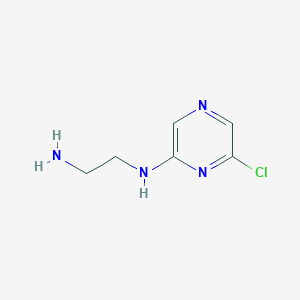

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)

